molecular formula C16H18N6OS B3017059 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034544-69-7

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B3017059
CAS No.: 2034544-69-7
M. Wt: 342.42
InChI Key: SRSHWEFXHHRBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core linked to a pyrazole moiety substituted with a pyridin-2-yl group.

The 1,2,3-thiadiazole ring is distinct from the more common 1,3,4-thiadiazole derivatives, with sulfur and nitrogen atoms positioned at the 1, 2, and 3 positions. This arrangement may confer unique electronic properties, affecting solubility, stability, and intermolecular interactions. The pyridin-2-yl substituent on the pyrazole ring further diversifies the compound’s pharmacophoric profile, as pyridine derivatives are known to participate in hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-10-13(7-9-18-16(23)15-11(2)19-21-24-15)12(3)22(20-10)14-6-4-5-8-17-14/h4-6,8H,7,9H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSHWEFXHHRBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCC2=C(N(N=C2C)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyrazole Ring : Contributes to anticancer properties.
  • Thiadiazole Moiety : Known for various biological activities including antimicrobial and anticancer effects.
  • Pyridine Component : Enhances the compound's interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of BET (bromodomain and extraterminal) proteins. These proteins play crucial roles in regulating gene expression related to cell cycle progression and apoptosis. By inhibiting BET proteins, this compound disrupts cellular processes leading to potential antitumor effects.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • In Vitro Studies : The compound has shown effective inhibition of cell growth in several human cancer cell lines:
    • MKN-45 : Induced cell cycle arrest and apoptosis.
    • A549 : Demonstrated significant growth inhibition with IC50 values indicating potent activity .
  • Mechanistic Insights : The compound was found to inhibit c-Met phosphorylation, a critical pathway in cancer cell proliferation and survival. This suggests its potential as a targeted therapy for cancers with aberrant c-Met signaling .

Structure-Activity Relationship (SAR)

The biological evaluation of derivatives based on the thiadiazole and pyrazole scaffolds has led to the identification of key structural features that enhance activity:

CompoundActivity (IC50)Target
51amEffective against c-Met mutantsc-Met
6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromaneEC50 against Xanthomonas oryzae pv.Antimicrobial
Pyrazole derivativesGI50 values ranging from 3.79 - 42.30 µMVarious cancer cell lines

Pharmacokinetics

Pharmacokinetic studies in BALB/c mice have shown promising profiles for compounds similar to this compound. These studies indicate favorable absorption and distribution properties which are critical for therapeutic efficacy .

Case Studies

Several case studies highlight the effectiveness of this compound class:

  • Thiadiazole Derivatives : A study on thiadiazole carboxamide analogues revealed their ability to induce apoptosis in cancer cells while exhibiting low toxicity profiles .
  • Pyrazole Analogues : Research indicated that pyrazole derivatives could inhibit tumor growth significantly across multiple cancer types through various mechanisms including apoptosis induction and cell cycle arrest .

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocyclic Compounds

The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various functionalizations that can lead to the development of new materials with specific properties. The synthesis typically involves multi-step organic reactions, including cyclization and coupling reactions.

Synthetic Routes:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclization reactions involving 3,5-dimethyl-1H-pyrazole and diketones.
  • Attachment of the Pyridine Moiety: This is achieved via coupling reactions such as Suzuki-Miyaura cross-coupling.
  • Thiadiazole Core Formation: The thiadiazole ring can be formed through condensation reactions involving thiosemicarbazides and carboxylic acids.

Biological Applications

Potential Therapeutic Agent

Research indicates that this compound may possess biological activity, making it a candidate for drug development. Its structural features suggest possible interactions with biological targets such as enzymes or receptors.

Mechanism of Action:
The compound may act as an enzyme inhibitor or receptor modulator. Its interactions could involve hydrogen bonding, hydrophobic interactions, and π-π stacking with target proteins.

Case Study Example:
A study investigated the anti-inflammatory properties of similar compounds derived from pyrazole and thiadiazole moieties. Results showed that these compounds effectively inhibited key inflammatory pathways in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Material Science

Development of Advanced Materials

In materials science, N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be utilized to synthesize advanced materials such as polymers or nanocomposites. Its unique chemical properties enable the design of materials with enhanced mechanical and thermal stability.

Applications in Coatings and Composites:
The incorporation of this compound into polymer matrices has been shown to improve the thermal stability and mechanical properties of the resulting materials. For instance, composites containing this compound exhibited increased resistance to thermal degradation compared to traditional polymer systems .

Data Summary

Application AreaSpecific Use CaseKey Findings
Chemical SynthesisBuilding block for heterocyclic compoundsVersatile structure allows for multiple derivatives
Biological ResearchPotential therapeutic agentInhibitory effects on inflammatory pathways
Material ScienceDevelopment of advanced polymersEnhanced thermal stability and mechanical properties

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound differs from structurally related molecules in three key aspects:

Heterocyclic Core : Unlike 1,3,4-thiadiazole derivatives (e.g., compounds 18j–18o in ), the 1,2,3-thiadiazole core in the target compound may exhibit distinct electronic and steric properties due to the sulfur atom’s position .

Substituents : The pyridin-2-yl group on the pyrazole ring contrasts with substituents like 3-chlorophenyl or 4-fluorophenyl in other carboxamides (e.g., 18l , 18o ), which could alter lipophilicity and bioavailability .

Linker Flexibility: The ethyl spacer between the pyrazole and thiadiazole groups provides greater rotational freedom compared to rigid linkers in analogs such as E-4c and E-4d (), which contain propenoic acid chains .

Physical and Spectral Properties

A comparison of melting points and spectral data reveals trends:

Compound Name Core Structure Substituents Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm)
Target Compound 1,2,3-thiadiazole Pyridin-2-yl, ethyl linker N/A Not reported
18k () 1,3,4-thiadiazole Pyridin-2-yl amide 190–192 8.60 (d, J=5.2 Hz, 1H; pyridine)
18o () 1,3,4-thiadiazole 4-Fluorophenyl 200–202 7.85 (m, 2H; Ar-H)
Antimicrobial derivatives () 1,3,4-thiadiazole Nitrophenyl groups 175–285 2.45 (s, 3H; CH₃)

The absence of reported melting points or NMR data for the target compound underscores the need for further experimental characterization.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step protocols involving nucleophilic substitution and heterocyclic coupling. For example, pyrazole-thiadiazole hybrids are often synthesized using K₂CO₃ in DMF as a base, with stirring at room temperature for intermediates . Optimization may involve adjusting stoichiometric ratios (e.g., 1.1–1.2 mmol of alkylating agents per mmol of substrate) and selecting polar aprotic solvents like DMF to enhance reactivity. Post-synthesis purification via recrystallization (e.g., DMF-EtOH 1:1 mixtures) is critical to achieving >95% purity .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR spectroscopy to confirm substitution patterns and heterocyclic connectivity.
  • IR spectroscopy for identifying functional groups (e.g., C=O stretching at ~1650–1700 cm⁻¹).
  • Chromatography (HPLC/TLC) with UV detection to verify purity .
  • Elemental analysis to validate molecular composition.

Q. How can researchers address solubility challenges during biological assays?

The compound’s thiadiazole and pyrazole moieties confer limited aqueous solubility. Co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80) are recommended for in vitro studies. For in vivo applications, nanoformulation or pro-drug strategies may enhance bioavailability .

Advanced Research Questions

Q. How can computational tools streamline reaction design and predict biological activity?

Quantum chemical calculations (e.g., DFT) and molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding affinities to target proteins (e.g., kinases, enzymes). For instance, PASS Online® software can forecast bioactivity profiles (e.g., antimicrobial, anticancer) based on structural motifs like the pyridinyl-pyrazole core . ICReDD’s reaction path search methods integrate computational and experimental data to optimize synthetic routes, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:

  • Dose-response validation across multiple models (e.g., cancer cell lines vs. primary cells).
  • Metabolic stability assays (e.g., liver microsomes) to assess compound degradation.
  • Target engagement studies (e.g., SPR, ITC) to confirm direct interactions .

Q. How do substituent modifications on the pyrazole ring affect reactivity and bioactivity?

Substituents at the 3,5-dimethyl and pyridinyl positions influence electronic and steric properties:

  • Electron-withdrawing groups (e.g., -NO₂) on the pyridine ring enhance electrophilicity, improving nucleophilic substitution yields .
  • Methyl groups at the pyrazole 3,5-positions increase hydrophobicity, potentially boosting membrane permeability . Systematic SAR studies using analogs with varied substituents are recommended .

Q. What experimental designs are optimal for evaluating enzyme inhibition mechanisms?

Use steady-state kinetics (Michaelis-Menten plots) to determine inhibition constants (Ki). For time-dependent inhibition, pre-incubate the compound with the enzyme before adding substrate. Techniques like isothermal titration calorimetry (ITC) provide thermodynamic insights (ΔH, ΔS) into binding interactions .

Methodological Considerations

Q. How should researchers handle stability issues during long-term storage?

Store the compound in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. Lyophilization is recommended for hygroscopic derivatives. Regular stability testing via HPLC ensures integrity over time .

Q. What are best practices for scaling up synthesis without compromising yield?

  • Use continuous flow reactors to maintain consistent temperature and mixing.
  • Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) for large-scale reactions.
  • Optimize catalyst loading (e.g., <5 mol%) to reduce costs .

Q. How can researchers validate target specificity in complex biological systems?

Combine CRISPR/Cas9 knockout models with proteome profiling (e.g., SILAC) to identify off-target effects. Chemical proteomics (e.g., activity-based protein profiling) can map interactions across the proteome .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.